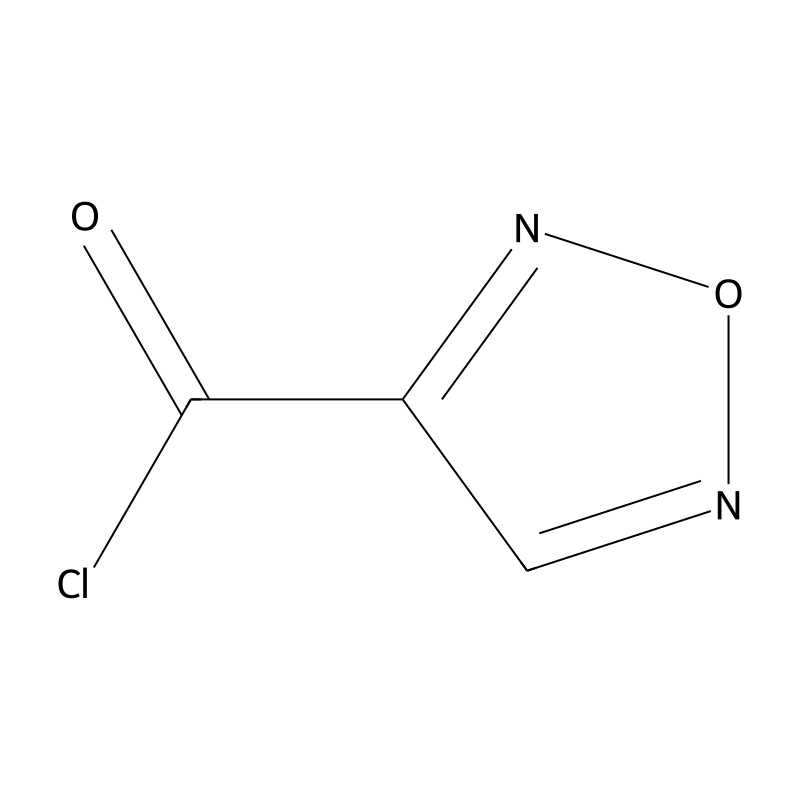1,2,5-Oxadiazole-3-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-infective Agents
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .
High-Energy and Explosive Materials
Due to its high positive enthlapy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .
Pharmaceutical Compounds
Oxadiazoles have been utilized in the synthesis of various pharmaceutical compounds due to their versatility in the arsenal of drug discovery .
1,2,5-Oxadiazole-3-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a carbonyl chloride functional group. Its molecular formula is , and it has a molecular weight of approximately 162.53 g/mol. The compound features a unique oxadiazole structure, which contributes to its diverse chemical reactivity and potential biological activity.
- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
- Cyclization Reactions: It can undergo cyclization with suitable reagents to form more complex heterocycles.
- Hydrolysis: In the presence of water, this compound can hydrolyze to yield 1,2,5-oxadiazole-3-carboxylic acid.
These reactions highlight its potential utility in synthetic organic chemistry and drug development.
Research indicates that derivatives of 1,2,5-oxadiazole exhibit significant biological activity, particularly in the realm of antiproliferative effects against cancer cell lines. A study demonstrated that certain synthesized 1,2,5-oxadiazole derivatives showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition and other molecular targets . This suggests that the compound may have potential as an anticancer agent.
The synthesis of 1,2,5-oxadiazole-3-carbonyl chloride typically involves several steps:
- Formation of Oxadiazole Ring: Starting from appropriate aldehydes and hydrazines, the oxadiazole ring is constructed through cyclization reactions.
- Chlorination: The introduction of the carbonyl chloride group can be achieved using thionyl chloride or oxalyl chloride on the corresponding carboxylic acid derivative.
- Purification: The final product is purified using methods such as column chromatography to isolate high-purity 1,2,5-oxadiazole-3-carbonyl chloride.
These methods facilitate the efficient production of this compound for further research and application.
1,2,5-Oxadiazole-3-carbonyl chloride has several applications:
- Pharmaceutical Development: Its derivatives are explored for their potential as anticancer agents and other therapeutic applications.
- Chemical Synthesis: It serves as an important intermediate in organic synthesis for creating various oxadiazole-based compounds.
- Material Science: Potential use in developing novel materials with specific electronic or optical properties due to its unique structure.
Studies on the interactions of 1,2,5-oxadiazole derivatives with biological targets have revealed insights into their mechanism of action. For instance, molecular docking studies have been conducted to assess how these compounds bind to enzymes like topoisomerase I . Such interaction studies are crucial for understanding their pharmacological profiles and optimizing their efficacy as therapeutic agents.
Several compounds share structural similarities with 1,2,5-oxadiazole-3-carbonyl chloride. Below is a comparison highlighting their uniqueness:
The unique aspect of 1,2,5-oxadiazole-3-carbonyl chloride lies in its specific reactivity patterns and biological activities that differentiate it from other similar compounds. Its ability to form various derivatives makes it a versatile candidate in medicinal chemistry.








